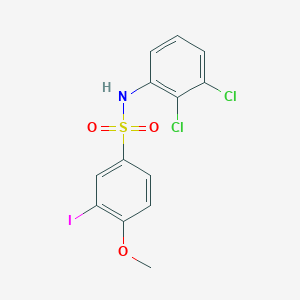![molecular formula C23H23N3OS B4190414 N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4190414.png)
N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide
Descripción general
Descripción
N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide, also known as MBPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide is not fully understood, but it is believed to be due to its ability to interact with various proteins and enzymes in the body. For example, N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects:
N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which could potentially be beneficial for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide is that it is relatively easy to synthesize and purify, which makes it a useful compound for lab experiments. Additionally, N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide has been extensively studied in various scientific fields, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to develop new drugs based on this compound.
Direcciones Futuras
There are many future directions for research on N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide. One area of research could be to further investigate its potential as an anti-cancer agent and develop new drugs based on this compound. Another area of research could be to investigate its potential as a therapeutic agent for various neurological diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide and its interactions with various proteins and enzymes in the body.
Aplicaciones Científicas De Investigación
N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. In biochemistry, N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide has been investigated for its ability to interact with various proteins and enzymes, which could lead to the development of new drugs.
Propiedades
IUPAC Name |
N-[3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-17-8-2-3-9-18(17)16-26-20-11-5-4-10-19(20)25-22(26)13-6-14-24-23(27)21-12-7-15-28-21/h2-5,7-12,15H,6,13-14,16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBVTKAXNVIAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-YL}propyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4190335.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4190340.png)
![N-(2-iodophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4190344.png)

![2-(4-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4190346.png)
![N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4190349.png)
![2-[4-(1,1-dimethylpropyl)phenoxy]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide](/img/structure/B4190354.png)
![7-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4190356.png)
![N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide](/img/structure/B4190371.png)

![N-[2-(2,2,2-trifluoroethoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4190379.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B4190392.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4190400.png)
![4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4190401.png)